molecular formula C12H13N5O5 B12803607 3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine CAS No. 111495-93-3

3'-Azido-2'-deoxy-5-(2-propynyloxy)uridine

Cat. No.: B12803607
CAS No.: 111495-93-3
M. Wt: 307.26 g/mol
InChI Key: QJXBESLQNMJFIR-FXBDTBDDSA-N
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Description

3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal and bioorganic chemistry. This compound is characterized by the presence of an azido group at the 3’ position, a deoxy modification at the 2’ position, and a propynyloxy group at the 5’ position of the uridine molecule. These modifications endow the compound with unique chemical properties and biological activities, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Azido Group: The azido group is introduced at the 3’ position through nucleophilic substitution reactions, often using azidotrimethylsilane (TMSN3) or sodium azide (NaN3) as the azide source.

    Deoxygenation: The 2’ hydroxyl group is deoxygenated to form the deoxy derivative.

    Introduction of Propynyloxy Group: The propynyloxy group is introduced at the 5’ position through alkylation reactions using propargyl bromide or similar reagents.

    Deprotection: The protecting groups are removed to yield the final product

Industrial Production Methods

Industrial production of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.

    Click Chemistry: The propynyloxy group is highly reactive in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Azidotrimethylsilane (TMSN3): Used for introducing the azido group.

    Propargyl Bromide: Used for introducing the propynyloxy group.

    Copper(I) Catalysts: Used in click chemistry reactions.

    Palladium on Carbon (Pd/C): Used in reduction reactions.

Major Products Formed

Scientific Research Applications

3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The azido group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells. The propynyloxy group enhances the compound’s reactivity in click chemistry reactions, allowing for the efficient labeling and detection of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-2’,3’-dideoxyuridine: Lacks the propynyloxy group but shares the azido and deoxy modifications.

    5’-Azido-5’-deoxythymidine: Contains an azido group at the 5’ position and is used as an antiviral agent.

    2’-Azido-2’-deoxycytidine: Contains an azido group at the 2’ position and is investigated for its anticancer properties.

Uniqueness

3’-Azido-2’-deoxy-5-(2-propynyloxy)uridine is unique due to the presence of both the azido and propynyloxy groups, which confer enhanced reactivity and versatility in chemical and biological applications. This dual functionality allows for its use in a wide range of research areas, making it a valuable tool for scientists .

Properties

CAS No.

111495-93-3

Molecular Formula

C12H13N5O5

Molecular Weight

307.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione

InChI

InChI=1S/C12H13N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h1,5,7,9-10,18H,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1

InChI Key

QJXBESLQNMJFIR-FXBDTBDDSA-N

Isomeric SMILES

C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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